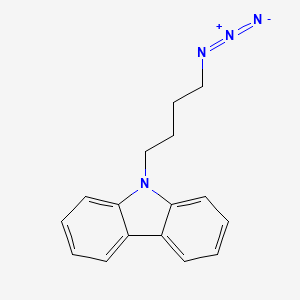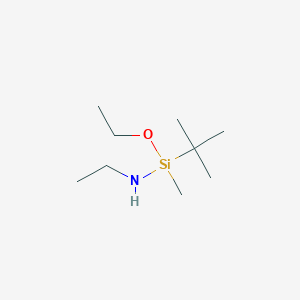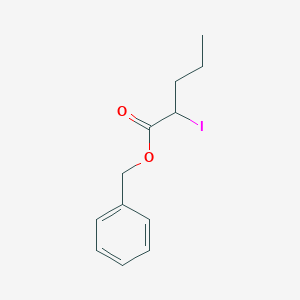
Pentanoic acid, 2-iodo-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2-iodo-, phenylmethyl ester is an organic compound with the molecular formula C12H15IO2 It is an ester derivative of pentanoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the carboxyl group is esterified with phenylmethyl (benzyl) alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-iodo-, phenylmethyl ester typically involves the esterification of 2-iodopentanoic acid with phenylmethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-Iodopentanoic acid+Phenylmethyl alcoholAcid catalystPentanoic acid, 2-iodo-, phenylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2-iodo-, phenylmethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-iodopentanoic acid and phenylmethyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous solutions.
Major Products
Substitution: Various substituted esters or acids.
Reduction: 2-iodopentanol and phenylmethyl alcohol.
Hydrolysis: 2-iodopentanoic acid and phenylmethyl alcohol.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-iodo-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 2-iodo-, phenylmethyl ester depends on its chemical reactivity. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors due to its structural similarity to other bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, phenylmethyl ester: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
2-Iodopentanoic acid: The acid form of the compound, which can be esterified to form the ester derivative.
Phenylmethyl alcohol: The alcohol used in the esterification process.
Uniqueness
Pentanoic acid, 2-iodo-, phenylmethyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
917887-58-2 |
|---|---|
Fórmula molecular |
C12H15IO2 |
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
benzyl 2-iodopentanoate |
InChI |
InChI=1S/C12H15IO2/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
Clave InChI |
BNPFSCQSAROMPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)OCC1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
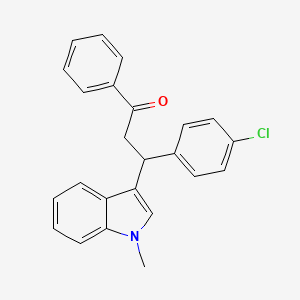
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)
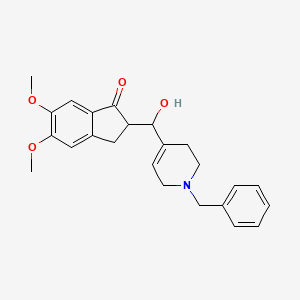
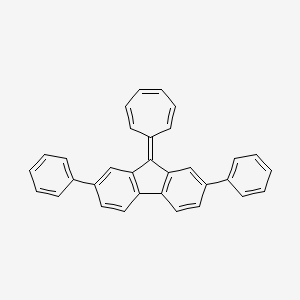

![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)
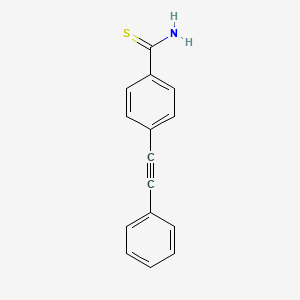
![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
